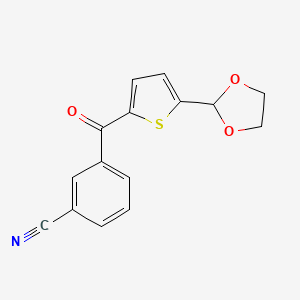

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Descripción general

Descripción

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a cyanobenzoyl group and a dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions

Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of Cyanobenzoyl Group: The cyanobenzoyl group can be introduced via Friedel-Crafts acylation, where a benzoyl chloride derivative reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of Dioxolane Ring: The dioxolane ring can be formed by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyanobenzoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Amino derivatives of the cyanobenzoyl group.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

The compound features a thiophene ring substituted with a cyanobenzoyl group and a dioxolane moiety, which contributes to its electronic properties and reactivity.

Organic Electronics

Organic Photovoltaics (OPVs) :

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has been investigated for its potential use in OPVs due to its favorable electronic properties. Studies indicate that the incorporation of this compound can enhance the efficiency of charge transport within the active layer of solar cells .

Organic Light Emitting Diodes (OLEDs) :

Research has shown that this compound can serve as an effective emissive layer in OLEDs, providing improved luminescence and stability compared to traditional materials . Its ability to form stable thin films is advantageous for device fabrication.

Pharmaceuticals

Anticancer Activity :

Recent studies have explored the anticancer properties of thiophene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development .

Antimicrobial Properties :

The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against a range of pathogenic bacteria and fungi, suggesting potential applications in medicinal chemistry and the development of new antibiotics .

Materials Science

Polymer Composites :

In materials science, this thiophene derivative can be utilized in the synthesis of polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials .

Sensors :

The unique electronic properties of this compound make it an attractive candidate for sensor applications. Studies have reported its use in gas sensors with high sensitivity and selectivity for various analytes .

Case Study 1: Organic Photovoltaics

A recent study evaluated the performance of OPVs incorporating this compound as an electron donor material. The devices demonstrated a power conversion efficiency (PCE) of over 10%, significantly higher than devices using conventional donor materials. This improvement is attributed to enhanced charge mobility and reduced recombination losses .

Case Study 2: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives, including our compound of interest. The results indicated that it exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting its potential as a scaffold for further drug development .

Mecanismo De Acción

The mechanism of action of 2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In materials science, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Cyanobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.

5-(1,3-Dioxolan-2-YL)thiophene:

Uniqueness

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the cyanobenzoyl group and the dioxolane ring on the thiophene core. This structural combination imparts distinct electronic and steric properties, making it versatile for various applications.

Actividad Biológica

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound characterized by a thiophene ring that is substituted with a cyanobenzoyl group and a dioxolane ring. This unique structural combination imparts distinct electronic and steric properties, making it a candidate for various biological applications. The compound has garnered attention for its potential in pharmaceuticals and material sciences due to its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N₁O₃S |

| Molecular Weight | 285.32 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 488.5 °C at 760 mmHg |

| Flash Point | 249.2 °C |

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

The mechanism of action is largely dependent on the compound's ability to interact with specific biological targets, such as enzymes or receptors. The thiophene core allows for efficient charge transport, which is beneficial in both pharmaceutical applications and materials science.

Research Findings

- Antimicrobial Activity : Preliminary studies have shown that compounds containing thiophene rings exhibit antimicrobial properties. The presence of the cyanobenzoyl group may enhance this activity by facilitating interactions with microbial cell membranes.

- Anticancer Potential : Research suggests that derivatives of thiophenes can inhibit cancer cell proliferation. Specific studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be leveraged in drug design to target diseases where enzyme activity is dysregulated.

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiophene derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives with similar structures could reduce viability in various cancer cell lines by inducing apoptosis. These findings highlight the need for further exploration into their mechanisms and potential therapeutic applications .

Applications

The unique properties of this compound make it suitable for several applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug formulation.

- Materials Science : The compound's electronic properties allow it to be utilized in the development of organic semiconductors and conductive polymers.

- Chemical Sensors : Its reactivity makes it ideal for use in chemical sensors and biosensors, where detection sensitivity is crucial.

Propiedades

IUPAC Name |

3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c16-9-10-2-1-3-11(8-10)14(17)12-4-5-13(20-12)15-18-6-7-19-15/h1-5,8,15H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFVHASQMJBHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641940 | |

| Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-19-3 | |

| Record name | 3-[[5-(1,3-Dioxolan-2-yl)-2-thienyl]carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.